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Compound of Interest

Compound Name: 3-(aminomethyl)benzene-1,2-diol

Cat. No.: B1596407

An In-depth Technical Guide to 3-(aminomethyl)benzene-1,2-diol (CAS 71412-23-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)benzene-1,2-diol, also known as 2,3-dihydroxybenzylamine, is a
catecholamine analog of significant interest in medicinal chemistry and organic synthesis.[1][2]
Its structure, featuring a reactive primary amine and a catechol moiety, makes it a versatile
building block for the development of novel therapeutic agents and a valuable tool in
biochemical research.[1] This guide provides a comprehensive overview of its chemical
properties, a detailed protocol for its synthesis, an exploration of its applications in drug
discovery, and essential safety information.

Physicochemical Profile and Structural Data

A fundamental understanding of the physicochemical properties of 3-(aminomethyl)benzene-
1,2-diol is crucial for its effective handling, storage, and application in experimental design. The
presence of both polar hydroxyl groups and a basic amino group governs its solubility and
reactivity.[1]

Table 1: Key Physicochemical Properties
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Property Value Reference(s)
CAS Number 71412-23-2 [1][2][3]
Molecular Formula C7H9oNO:2 [1][2]
Molecular Weight 139.15 g/mol [2]

IUPAC Name 3-(aminomethyl)benzene-1,2- 4]

diol

Common Synonyms

2,3-Dihydroxybenzylamine, 3-

(Aminomethyl)pyrocatechol

[1]2]

Typically a solid at room

Appearance [1]
temperature

Melting Point 256-257 °C [2]

Solubility Soluble in polar solvents [1]

Canonical SMILES

C1=CC(=C(C(=C1)0)O)CN

[2]

InChl Key

OALRPMSYTYFUEP-
UHFFFAOYSA-N

[1](2]

Synthesis and Purification: A Validated Protocol

The synthesis of 3-(aminomethyl)benzene-1,2-diol is most effectively achieved through the

reduction of a suitable precursor, such as 2,3-dihydroxybenzonitrile. The following protocol

details a robust method using lithium aluminum hydride (LiAlH4), a powerful reducing agent

capable of converting nitriles to primary amines.

Causality in Experimental Design

 Inert Atmosphere: LiAlHa is highly reactive with atmospheric moisture and oxygen.

Conducting the reaction under an inert gas like argon or nitrogen is critical to prevent

guenching of the reagent and ensure a high yield.

o Controlled Addition: The reaction is highly exothermic. Adding the LiAlH4 solution slowly at a

reduced temperature (0 °C) prevents thermal runaway and the formation of unwanted
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byproducts.

e Quenching Sequence: A careful, sequential addition of water and then an aqueous base
(e.g., NaOH) is a standard Fieser workup procedure. This safely neutralizes the excess
LiAlH4 and converts the aluminum salts into a granular, easily filterable solid.

Detailed Synthesis Workflow

Workup & Purification

Click to download full resolution via product page

Caption: A validated workflow for the synthesis of 3-(aminomethyl)benzene-1,2-diol.

Step-by-Step Methodology

o Flask Preparation: Under an inert atmosphere of argon, add 2,3-dihydroxybenzonitrile to a
flame-dried, three-necked round-bottom flask containing a magnetic stir bar.

» Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material
completely.

e Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

o Reagent Addition: Slowly add a 1 M solution of LiAlH4 in THF dropwise via a syringe or
dropping funnel over 30 minutes, ensuring the internal temperature does not rise
significantly.
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» Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Then, heat the reaction to reflux for 2-4 hours. Monitor the reaction's
progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

e Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly, add
water dropwise to quench the excess LiAlHa4, followed by a 15% aqueous NaOH solution,
and finally more water.

« |solation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration
through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

o Extraction: Combine the organic filtrates and concentrate under reduced pressure.
Redissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over
anhydrous sodium sulfate (NazSOa), filter, and evaporate the solvent.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a
gradient eluent system (e.g., 0-10% methanol in dichloromethane) to yield the pure 3-
(aminomethyl)benzene-1,2-diol.

o Characterization: Confirm the structure and purity of the final compound using NMR (*H, 13C)
and mass spectrometry. Analytical data can be compared with available reference spectra.[5]

Applications in Drug Discovery and Development

The unique structural arrangement of 3-(aminomethyl)benzene-1,2-diol makes it an attractive
scaffold for generating novel bioactive molecules.

A Versatile Chemical Scaffold

The primary amine serves as a key functional handle for derivatization. It can be readily
modified through reactions such as acylation, sulfonylation, and reductive amination to build a
diverse library of compounds for high-throughput screening.[6] This approach is fundamental in
modern drug discovery to explore structure-activity relationships (SAR).[7] The presence of
nitrogen atoms is crucial in many active pharmaceutical ingredients as they often form key
interactions, such as hydrogen bonds, with biological targets like proteins and enzymes.[3]
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Caption: The role of 3-(aminomethyl)benzene-1,2-diol in a typical drug discovery pipeline.

Potential as a Bioactive Agent

¢ Neurotransmitter Analog: Its structure mimics endogenous catecholamines (e.g., dopamine,
norepinephrine), suggesting potential interactions with adrenergic or dopaminergic receptors.
This makes it a compound of interest for neuroscience and in developing treatments for
neurological disorders.
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» Antioxidant Properties: The catechol moiety is a well-known antioxidant pharmacophore.[1] It
can scavenge free radicals, suggesting potential applications in conditions associated with
oxidative stress.

o Anticancer Research: Related aminomethyl and benzoxazine derivatives have demonstrated
cytotoxic activity against cancer cell lines and in vivo anticancer effects, indicating that this
structural class is a promising area for oncology research.[9]

Safety, Handling, and Storage

Proper handling of 3-(aminomethyl)benzene-1,2-diol is essential to ensure laboratory safety.
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate
personal protective equipment (PPE).

o GHS Hazard Statements: The compound is classified with several hazards:

[¢]

H302: Harmful if swallowed.[10]

o

H315: Causes skin irritation.[10]

o

H319: Causes serious eye irritation.[10]

[¢]

H335: May cause respiratory irritation.[10]

» Precautionary Measures:
o Wear protective gloves, safety glasses, and a lab coat (P280).[10]
o Avoid breathing dust; handle as a powder in a fume hood.[11]

o In case of eye contact, rinse cautiously with water for several minutes
(P305+P351+P338).[10]

o Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,
refrigeration (2-8°C) is recommended.[10]

Conclusion
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3-(Aminomethyl)benzene-1,2-diol is a high-value chemical intermediate with significant
untapped potential. Its well-defined physicochemical properties and accessible synthetic routes
make it an ideal starting point for synthetic campaigns. For drug development professionals, its
structural similarity to known bioactive molecules and the versatility of its functional groups offer
a rich platform for the discovery of next-generation therapeutics. This guide provides the
foundational knowledge and practical protocols necessary for researchers to confidently
incorporate this compound into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-(aminomethyl)benzene-1,2-diol CAS number 71412-
23-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596407#3-aminomethyl-benzene-1-2-diol-cas-
number-71412-23-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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